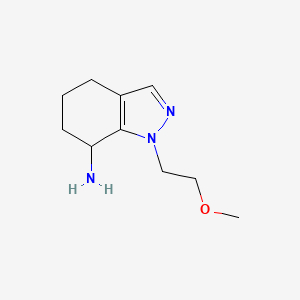
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Übersicht
Beschreibung
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine (CAS Number: 1461706-85-3) is a compound with potential biological activities that warrant investigation. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 195.26 g/mol. The compound features a tetrahydroindazole scaffold, which is known for its diverse pharmacological properties.
Structural Information
- Molecular Formula :
- SMILES : COCCN1C2=C(CCCC2N)C=N1
- InChIKey : JLYGWGZFPGZJOT-UHFFFAOYSA-N
Anticancer Potential
Research has indicated that indazole derivatives exhibit significant anticancer properties. A study focusing on various indazole derivatives highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs showed IC50 values ranging from 2.9 to 59 μM against human colorectal cancer cell lines (HCT116) .
Case Study: Indazole Derivatives
In a comparative study of indazole derivatives:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 9f | HCT116 | 14.3 ± 4.4 | Potent anti-proliferative activity |
| 6o | K562 | 5.15 | Selective for normal cells (HEK-293) |
These findings suggest that the biological activity of indazole derivatives may extend to compounds like this compound.
The mechanisms through which these compounds exert their effects often involve the induction of apoptosis in cancer cells. For example, the compound 6o was shown to inhibit Bcl-2 family proteins and activate pro-apoptotic pathways in K562 cells . Similar mechanisms could be hypothesized for this compound based on its structural similarity to other active indazole derivatives.
Pharmacological Implications
Given the structural characteristics and preliminary data on similar compounds, this compound may serve as a promising scaffold for developing new anticancer agents. Its ability to potentially modulate pathways involved in cell survival and proliferation positions it as a candidate for further pharmacological exploration.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-14-6-5-13-10-8(7-12-13)3-2-4-9(10)11/h7,9H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGWGZFPGZJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















